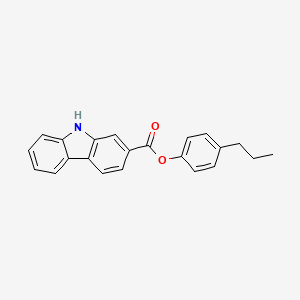
4-Propylphenyl 9H-carbazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylphenyl 9H-carbazole-2-carboxylate is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a carbazole core and a propylphenyl group, imparts specific properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 4-Propylphenyl 9H-carbazole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 9H-carbazole and 4-propylphenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) in a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
4-Propylphenyl 9H-carbazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole core, using reagents like bromine (Br2) or nitric acid (HNO3).
Coupling Reactions: Suzuki coupling reactions can be performed using boronic acids and palladium catalysts to introduce various substituents at the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Propylphenyl 9H-carbazole-2-carboxylate has a wide range of scientific research applications:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is used in the synthesis of conducting polymers and nanomaterials for various applications, including sensors and transistors.
Biological Research: It is studied for its interactions with biological molecules and potential therapeutic effects
Mécanisme D'action
The mechanism of action of 4-Propylphenyl 9H-carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-Propylphenyl 9H-carbazole-2-carboxylate can be compared with other carbazole derivatives:
9H-Carbazole: The parent compound, 9H-carbazole, lacks the propylphenyl group and has different chemical and physical properties.
Poly(2,7-carbazole): This polymeric derivative has extended conjugation and is used in optoelectronic applications.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: This compound is used as an intermediate in electronic devices and has a different functional group compared to this compound .
The uniqueness of this compound lies in its specific structure, which imparts unique properties and applications not found in other carbazole derivatives.
Propriétés
Numéro CAS |
106618-76-2 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(4-propylphenyl) 9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C22H19NO2/c1-2-5-15-8-11-17(12-9-15)25-22(24)16-10-13-19-18-6-3-4-7-20(18)23-21(19)14-16/h3-4,6-14,23H,2,5H2,1H3 |
Clé InChI |
LKLWMCYFHQRHNP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)

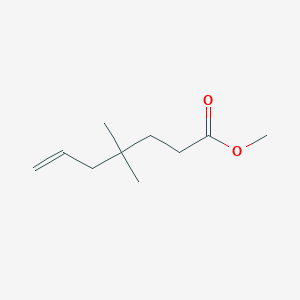
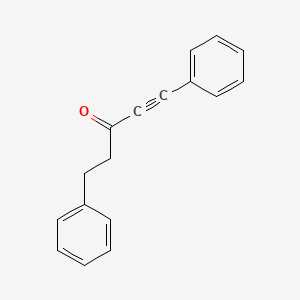

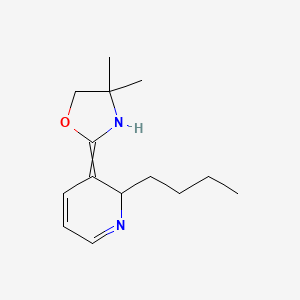

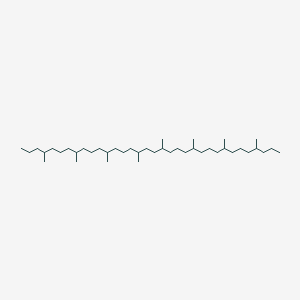

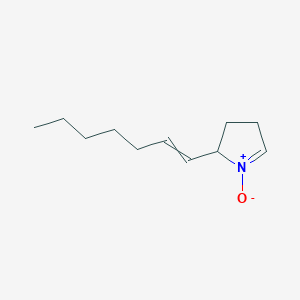
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
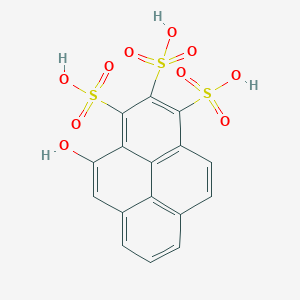
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
